Cas no 1152666-22-2 (3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

3-(2-ブロモ-5-メトキシフェニル)-1-メチル-1H-ピラゾール-5-アミンは、有機合成中間体として重要な化合物です。ブロモ基とメトキシ基を有する芳香環と、ピラゾールアミン骨格の組み合わせにより、医薬品や農薬の開発において有用な構造単位を提供します。特に、求電子置換反応やカップリング反応に適した反応性を示し、多様な誘導体合成が可能です。アミン部位はさらに修飾可能な点も特徴で、分子設計の柔軟性が高いです。高純度で安定な性状を有し、精密有機合成における信頼性の高い試薬として利用されています。

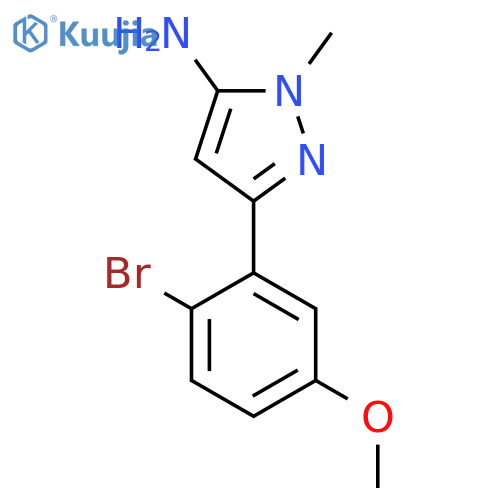

1152666-22-2 structure

商品名:3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

- 1152666-22-2

- CS-0283734

- EN300-1896559

-

- インチ: 1S/C11H12BrN3O/c1-15-11(13)6-10(14-15)8-5-7(16-2)3-4-9(8)12/h3-6H,13H2,1-2H3

- InChIKey: ZVECJWNEQQDJGI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1C1C=C(N)N(C)N=1)OC

計算された属性

- せいみつぶんしりょう: 281.01637g/mol

- どういたいしつりょう: 281.01637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 53.1Ų

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896559-0.05g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1896559-10.0g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1896559-5.0g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1896559-0.5g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1896559-10g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 10g |

$3007.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-250mg |

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |

1152666-22-2 | 98% | 250mg |

¥25502.00 | 2024-08-09 | |

| Enamine | EN300-1896559-5g |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine |

1152666-22-2 | 5g |

$2028.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-100mg |

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |

1152666-22-2 | 98% | 100mg |

¥22651.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-50mg |

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |

1152666-22-2 | 98% | 50mg |

¥21621.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354404-1g |

3-(2-Bromo-5-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine |

1152666-22-2 | 98% | 1g |

¥23760.00 | 2024-08-09 |

3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1152666-22-2 (3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量